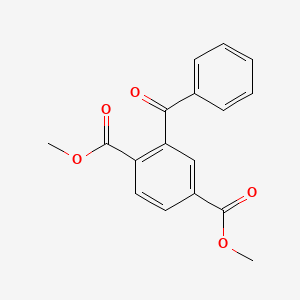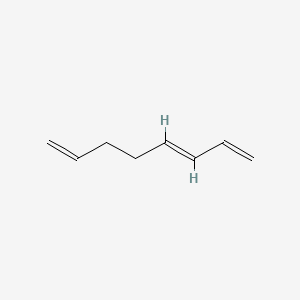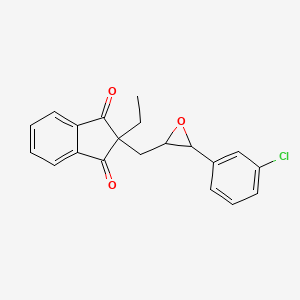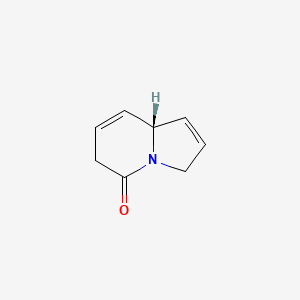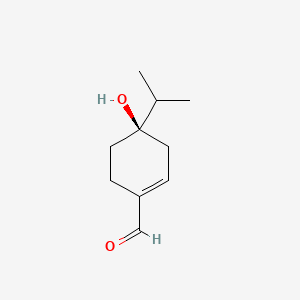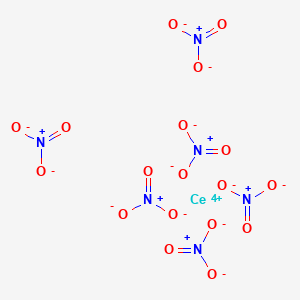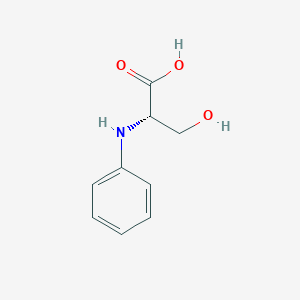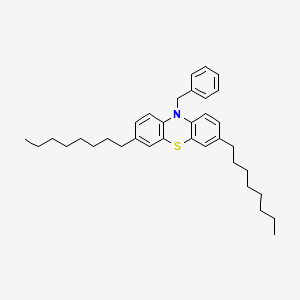
10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-: is a chemical compound with the molecular formula C35H47NS and a molar mass of 513.82 g/mol It is a derivative of phenothiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- typically involves the reaction of phenothiazine with octyl bromide and benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or aryl halides are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors .
Medicine: Although not directly used as a therapeutic agent, derivatives of phenothiazine have been explored for their potential pharmacological activities, including antipsychotic and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the fabrication of electronic devices .
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Phenothiazine: The parent compound with a simpler structure.
10H-Phenothiazine, 3,7-dibromo-10-phenyl-: A derivative with bromine atoms at positions 3 and 7.
10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-: The compound of interest with octyl groups at positions 3 and 7 and a phenylmethyl group at position 10.
Uniqueness: 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- is unique due to the presence of long octyl chains and a phenylmethyl group, which impart distinct electronic and steric properties.
Properties
CAS No. |
6044-66-2 |
|---|---|
Molecular Formula |
C35H47NS |
Molecular Weight |
513.8 g/mol |
IUPAC Name |
10-benzyl-3,7-dioctylphenothiazine |
InChI |
InChI=1S/C35H47NS/c1-3-5-7-9-11-14-18-29-22-24-32-34(26-29)37-35-27-30(19-15-12-10-8-6-4-2)23-25-33(35)36(32)28-31-20-16-13-17-21-31/h13,16-17,20-27H,3-12,14-15,18-19,28H2,1-2H3 |
InChI Key |
BIJMTMUECQSXDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)CCCCCCCC)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
